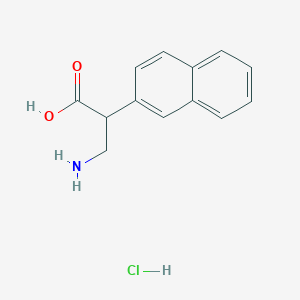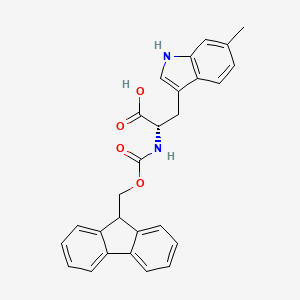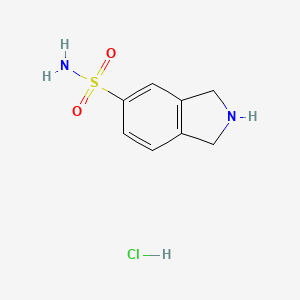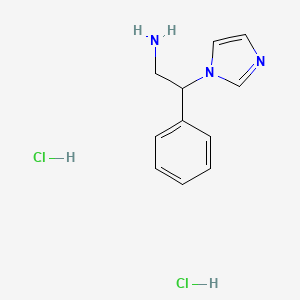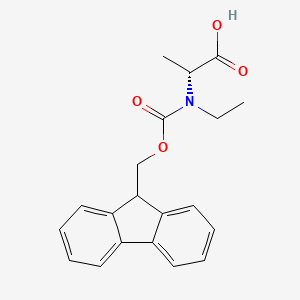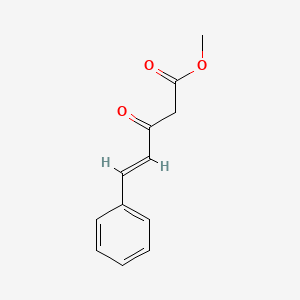
3-Oxo-5-phenyl-4-pentenoic acid methyl ester
Overview
Description
3-Oxo-5-phenyl-4-pentenoic acid methyl ester is an organic compound with the molecular formula C({12})H({12})O(_{3}) It is characterized by a phenyl group attached to a pentenoic acid methyl ester backbone, featuring a keto group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-Oxo-5-phenyl-4-pentenoic acid methyl ester involves an aldol condensation reaction between benzaldehyde and methyl acetoacetate. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process, followed by acidification to yield the desired product.
-
Michael Addition: : Another synthetic route involves the Michael addition of a phenyl-substituted enone with a suitable nucleophile, followed by esterification. This method often requires a catalyst such as a Lewis acid to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-Oxo-5-phenyl-4-pentenoic acid methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids for Michael addition, bases for aldol condensation.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Oxo-5-phenyl-4-pentenoic acid methyl ester serves as a versatile intermediate for the preparation of various complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for studying enzyme-catalyzed reactions and metabolic pathways. It can be used as a substrate or inhibitor in biochemical assays to investigate enzyme functions and interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them subjects of drug discovery and development research.
Industry
In the industrial sector, the compound can be used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. Its role as an intermediate in the production of high-value products underscores its industrial significance.
Mechanism of Action
The mechanism by which 3-Oxo-5-phenyl-4-pentenoic acid methyl ester exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The keto group and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-4-pentenoic acid methyl ester: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenyl-4-pentenoic acid methyl ester:
3-Oxo-5-phenylpentanoic acid methyl ester: Similar structure but with a different position of the double bond, leading to variations in reactivity.
Uniqueness
3-Oxo-5-phenyl-4-pentenoic acid methyl ester is unique due to the presence of both a phenyl group and a keto group in its structure. This combination imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various scientific research applications.
Properties
IUPAC Name |
methyl (E)-3-oxo-5-phenylpent-4-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRJJPWNWLNCPA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


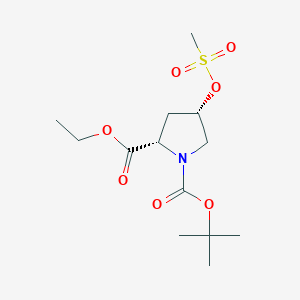
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8095807.png)
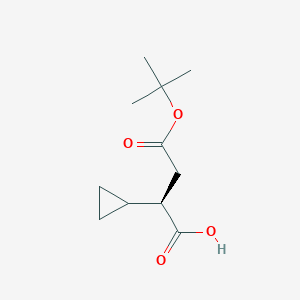
![4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene)](/img/structure/B8095825.png)


